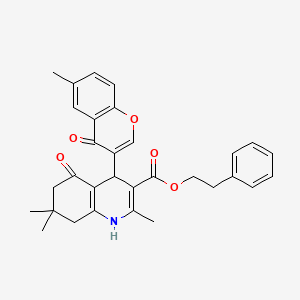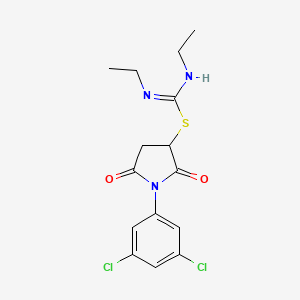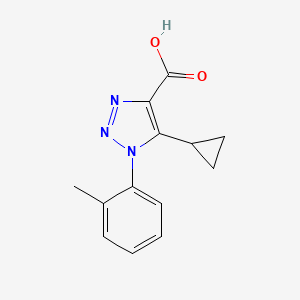
5-(4-methylbenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylbenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a compound commonly referred to as MPTP. It is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to mitochondrial dysfunction and oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models closely resembles the human disease, with symptoms including tremors, rigidity, and bradykinesia. MPTP has also been shown to induce apoptosis in other cell types, such as lymphocytes and astrocytes. Additionally, MPTP has been found to have effects on other neurotransmitter systems, including the serotonergic and noradrenergic systems.
実験室実験の利点と制限
MPTP is a valuable tool for studying Parkinson's disease in animal models, as it selectively targets dopaminergic neurons in the substantia nigra. However, there are limitations to its use, including the fact that it does not accurately model all aspects of Parkinson's disease, such as the role of alpha-synuclein aggregation. Additionally, MPTP is toxic and must be handled with care in the laboratory.
将来の方向性
There are several potential future directions for research on MPTP. One area of interest is developing new treatments for Parkinson's disease based on the mechanisms underlying MPTP-induced neurodegeneration. Another area of interest is investigating the effects of MPTP on other cell types and neurotransmitter systems. Additionally, there is potential for using MPTP as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease.
合成法
MPTP can be synthesized using a variety of methods, including the reaction between 4-methylbenzaldehyde and 1-piperidinemethanol, followed by cyclization with thiosemicarbazide. The yield of MPTP can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
科学的研究の応用
MPTP has been used extensively in scientific research, particularly in the field of neuroscience. It is commonly used to induce Parkinson's disease in animal models, as it selectively destroys dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying the mechanisms underlying Parkinson's disease and developing potential treatments.
特性
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13-5-7-14(8-6-13)11-15-16(20)19(17(21)22-15)12-18-9-3-2-4-10-18/h5-8,11H,2-4,9-10,12H2,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPQXUHNOFGNL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![1-(2-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4953770.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)
![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B4953778.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4953797.png)

![1-(3-chloro-4-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953801.png)

![4-(2-fluorobenzyl)-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4953823.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B4953831.png)
![1-(4-ethoxyphenyl)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953842.png)

![3-(1,3-benzodioxol-5-yl)-5-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4953868.png)
